molecular formula C10H14FN B7865787 1-(3-Fluorophenyl)-2-methylpropan-2-amine CAS No. 1840-78-4

1-(3-Fluorophenyl)-2-methylpropan-2-amine

Cat. No. B7865787
CAS RN: 1840-78-4
M. Wt: 167.22 g/mol
InChI Key: HOQBALSHMJWEFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-fluorophenyl compound with a 2-methylpropan-2-amine derivative. The exact method would depend on the specific reactivity of the starting materials and the desired conditions for the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the fluorophenyl and amine groups. For example, the amine group might be able to act as a nucleophile in reactions with electrophiles, while the fluorine atom on the phenyl ring could affect the electron distribution and thus the reactivity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Mechanism of Action

If this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological molecules. For example, it might bind to a specific protein and modulate its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions to avoid exposure and to dispose of it properly .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. For example, if it were found to have interesting biological activity, it could be further developed as a drug. Alternatively, if it had unique physical or chemical properties, it could be studied for potential applications in materials science .

properties

IUPAC Name

1-(3-fluorophenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBALSHMJWEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655827
Record name 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2-methylpropan-2-amine

CAS RN

1840-78-4
Record name 3-Fluoro-α,α-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1840-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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